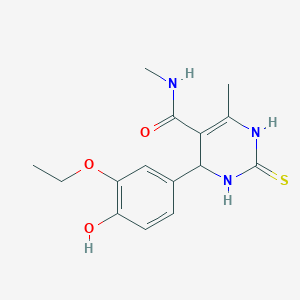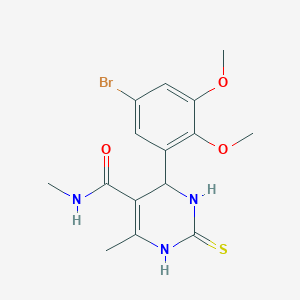![molecular formula C22H25N3OS B297711 (2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one, commonly known as DABTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DABTZ has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
作用機序
The mechanism of action of DABTZ is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. DABTZ has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects
DABTZ has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial effects, DABTZ has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DABTZ has been shown to inhibit the growth and metastasis of cancer cells in animal models.
実験室実験の利点と制限
One of the main advantages of using DABTZ in lab experiments is its potent anti-tumor activity. DABTZ has been shown to exhibit activity against a variety of cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using DABTZ in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
For research on DABTZ could focus on the development of new synthetic methods, elucidating its mechanism of action, and conducting clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of DABTZ involves the reaction of 2-ethylbenzaldehyde and 2-ethyl-4-methylthiazole-5-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then treated with 4-dimethylaminobenzaldehyde to yield DABTZ. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
DABTZ has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that DABTZ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DABTZ has been found to exhibit anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory diseases and infections.
特性
製品名 |
(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H25N3OS |
分子量 |
379.5 g/mol |
IUPAC名 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3OS/c1-5-17-9-7-8-10-19(17)23-22-25(6-2)21(26)20(27-22)15-16-11-13-18(14-12-16)24(3)4/h7-15H,5-6H2,1-4H3/b20-15+,23-22? |
InChIキー |
HCJHKOAPLLRJKK-COSNONQRSA-N |
異性体SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2)CC |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC |
正規SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297629.png)
![3-Phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B297631.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297633.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)


![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)



![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)